Cas no 115-67-3 (Paramethadione)

Paramethadione 化学的及び物理的性質

名前と識別子

-

- Paramethadione

- PARAMETHADIONE (500 MG)

- 2,4-Oxazolidinedione,5-ethyl-3,5-dimethyl-

- 5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione

- PARAMETHADIONE, USP STANDARD

- 3,5-Dimethyl-5-ethyl-2,4-oxazoldion

- 5-Aethyl-3,5-dimethyl-oxazolidin-2,4-dion

- 5-ethyl-3,5-dimethyl-oxazolidine-2,4-dione

- 5-Ethyl-3,5-dimethyloxazolidine-2,4-dione

- Isoethadione

- Paradione

- Paradione (TN)

- Parametadiona

- Parametadiona [INN-Spanish]

- Parametadione

- Parametadione [DCIT]

- Paramethadion

- Paramethadionum

- Paramethadionum [INN-Latin]

- a348

- Isethadionum

- Paramethodione

- 5-ethyl-3,5-dimethyl-4-oxazolidinedione

- A 348

-

- MDL: MFCD00865309

- インチ: InChI=1S/C7H11NO3/c1-4-7(2)5(9)8(3)6(10)11-7/h4H2,1-3H3

- InChIKey: VQASKUSHBVDKGU-UHFFFAOYSA-N

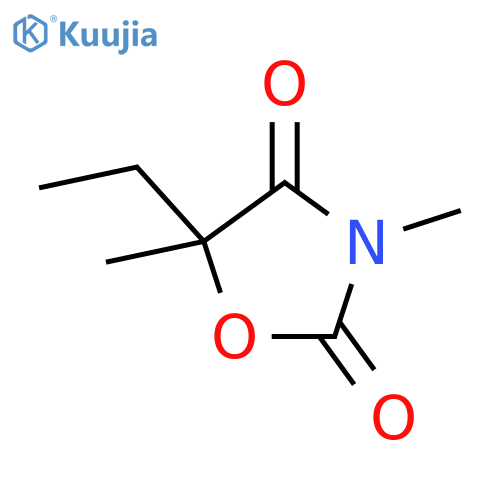

- ほほえんだ: CCC1(C)C(=O)N(C)C(=O)O1

計算された属性

- せいみつぶんしりょう: 157.07400

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 密度みつど: d425 1.1180-1.1240

- ふってん: 281.82°C (rough estimate)

- 屈折率: nD25 1.449

- PSA: 46.61000

- LogP: 0.70160

Paramethadione セキュリティ情報

Paramethadione 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Paramethadione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P191830-5g |

Paramethadione |

115-67-3 | 5g |

1550.00 | 2021-07-20 | ||

| Enamine | EN300-255078-2.5g |

5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |

115-67-3 | 95% | 2.5g |

$1333.0 | 2024-06-19 | |

| Enamine | EN300-255078-10.0g |

5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |

115-67-3 | 95% | 10.0g |

$2928.0 | 2024-06-19 | |

| TRC | P191830-10mg |

Paramethadione |

115-67-3 | 10mg |

$150.00 | 2023-05-17 | ||

| Enamine | EN300-255078-5.0g |

5-ethyl-3,5-dimethyl-1,3-oxazolidine-2,4-dione |

115-67-3 | 95% | 5.0g |

$1974.0 | 2024-06-19 | |

| TRC | P191830-50mg |

Paramethadione |

115-67-3 | 50mg |

$597.00 | 2023-05-17 | ||

| 1PlusChem | 1P000G1C-100mg |

2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl- |

115-67-3 | 95% | 100mg |

$344.00 | 2023-12-26 | |

| 1PlusChem | 1P000G1C-5g |

2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl- |

115-67-3 | 95% | 5g |

$2502.00 | 2023-12-26 | |

| 1PlusChem | 1P000G1C-1g |

2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl- |

115-67-3 | 95% | 1g |

$904.00 | 2023-12-26 | |

| A2B Chem LLC | AA19984-50mg |

2,4-Oxazolidinedione, 5-ethyl-3,5-dimethyl- |

115-67-3 | 95% | 50mg |

$203.00 | 2024-04-20 |

Paramethadione 関連文献

-

Haley Redmond,Jonathan E. Thompson Phys. Chem. Chem. Phys. 2011 13 6872

-

2. Thiophen derivatives. Part XIX. The behaviour of benzo[b]selenophens under electron impact; comparison with benzo[b]thiophensN. P. Buu-Ho?,M. Mangane,M. Renson,L. Christiaens J. Chem. Soc. B 1969 971

-

Rim Nasri,Ola Abdelhedi,Ines Jemil,Ikram Ben Amor,Abdelfattah Elfeki,Jalel Gargouri,Ahmed Boualga,Maha Karra-Chaabouni,Moncef Nasri RSC Adv. 2018 8 9383

-

Mohammad Bagher Teimouri,Mahdi Heydari,Kazem Mohammadi RSC Adv. 2020 10 13601

-

Siddharth Sharma,Ajay K. Singh,Devendra Singh,Dong-Pyo Kim Green Chem. 2015 17 1404

-

S. L. Tompsett Analyst 1968 93 740

-

A. H. Stead,R. Gill,T. Wright,J. P. Gibbs,A. C. Moffat Analyst 1982 107 1106

Paramethadioneに関する追加情報

Paramethadione (CAS No. 115-67-3): A Comprehensive Overview of Its Properties and Applications

Paramethadione (CAS No. 115-67-3), also known by its chemical name 5-ethyl-3,5-dimethyloxazolidine-2,4-dione, is a compound of significant interest in pharmaceutical and chemical research. This article delves into its properties, applications, and current market trends, addressing frequently asked questions and integrating SEO-optimized keywords to enhance visibility.

The chemical structure of Paramethadione features an oxazolidine-2,4-dione core, which contributes to its unique pharmacological characteristics. Researchers often explore its mechanism of action, particularly in neurological studies, due to its historical use as an anticonvulsant agent. While newer compounds have largely replaced it in clinical settings, Paramethadione remains a subject of academic interest.

One of the most searched questions about Paramethadione is: "What are the uses of Paramethadione today?" Although its primary application as an anticonvulsant has diminished, it serves as a valuable reference compound in neuropharmacology research. Scientists study its effects on GABAergic neurotransmission, a hot topic in contemporary neuroscience.

From a chemical synthesis perspective, Paramethadione is synthesized through the condensation of ethyl methyl ketone with urea derivatives. This process highlights its structural versatility, making it a candidate for derivative development in medicinal chemistry. Recent publications have explored its potential as a scaffold for novel bioactive molecules.

The physicochemical properties of Paramethadione include a molecular weight of 157.16 g/mol and a melting point range of 45-47°C. Its solubility profile—soluble in organic solvents like ethanol but poorly soluble in water—makes it suitable for specific formulation strategies. These characteristics are frequently queried in pharmaceutical development forums.

In the context of drug discovery trends, Paramethadione exemplifies how vintage pharmaceuticals can inspire modern research. With growing interest in repurposing existing drugs, this compound has regained attention for potential off-label applications. Computational chemists often include it in molecular docking studies due to its well-defined structure-activity relationship.

Environmental and toxicological studies of Paramethadione remain limited, but current green chemistry initiatives emphasize the need for such data. Researchers investigating biodegradation pathways or ecotoxicology profiles frequently cite this knowledge gap in literature reviews.

The global market for Paramethadione primarily serves research institutions and reference standard providers. Analytical laboratories procure it for chromatographic methods development, particularly in forensic toxicology applications. Pricing trends show steady demand from academic purchasers, reflecting its niche but persistent relevance.

For those searching "Paramethadione vs modern anticonvulsants", the key distinction lies in therapeutic index and side effect profiles. While contemporary drugs offer better safety margins, Paramethadione retains value as a comparative control in preclinical studies. This comparison frequently appears in pharmacology coursework and board exam preparations.

Emerging discussions in precision medicine have sparked renewed examination of Paramethadione's metabolic pathways. Its hepatic metabolism involves cytochrome P450 enzymes—a focal point in personalized drug therapy research. Such intersections with current medical trends enhance its relevance beyond historical contexts.

In analytical chemistry, Paramethadione detection methods using HPLC-MS or GC-MS are well-documented. These protocols are commonly searched by forensic chemists and regulatory agencies conducting drug surveillance programs. The compound's characteristic fragmentation patterns make it identifiable in complex matrices.

Looking ahead, Paramethadione research may benefit from AI-driven drug discovery platforms. Machine learning models analyzing structure-efficacy correlations could uncover novel applications for this classic compound. Such prospects align with high-traffic search terms in computational chemistry communities.

115-67-3 (Paramethadione) 関連製品

- 127-48-0(Trimethadione)

- 2580201-53-0(3-(5-chloro-2-fluoropyridin-3-yl)prop-2-yn-1-amine hydrochloride)

- 1427378-58-2(benzyl 7-oxo-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate)

- 1341532-31-7(2-(3-amino-4-methyl-1H-pyrazol-1-yl)propanamide)

- 2098014-87-8(1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2229267-51-8(N-{3-2-(1-aminocyclopropyl)ethylphenyl}acetamide)

- 63751-90-6(1,2-Cyclopropanedicarboxylic acid, 1-chloro-)

- 2098053-11-1(1-(2-Azidoethyl)-6-(tert-butyl)-1H-imidazo[1,2-b]pyrazole)

- 954271-42-2(1-3-(Aminomethyl)-2-pyridinyl-4-piperidinol)

- 2137562-13-9(2-(2,6-Dimethylpiperidin-1-yl)cyclobutan-1-ol)